Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

This compound uniquely combines a C3-bromo for microwave-assisted copper-catalyzed amination and a C6-Boc-protected amine for sequential diversification, enabling modular synthesis of CDK2/TRKA kinase inhibitors (IC50 0.09–0.45 µM). Avoid synthetic complications from inferior intermediates—order the precise key building block cited in patent literature.

Molecular Formula C11H13BrN4O2
Molecular Weight 313.15
CAS No. 2007920-62-7
Cat. No. B3049286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate
CAS2007920-62-7
Molecular FormulaC11H13BrN4O2
Molecular Weight313.15
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN2C(=C(C=N2)Br)N=C1
InChIInChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-7-4-13-9-8(12)5-14-16(9)6-7/h4-6H,1-3H3,(H,15,17)
InChIKeyJZAMWIGTKKDBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate (CAS 2007920-62-7): A Dual-Functional Building Block for Next-Generation Kinase Inhibitor Development


Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate (CAS 2007920-62-7) is a heterocyclic chemical compound belonging to the privileged pyrazolo[1,5-a]pyrimidine scaffold class . This core structure is a recognized pharmacophore for targeting a diverse range of kinases, notably in oncology, with multiple derivatives having progressed to clinical approval [1]. The compound is specifically designed as a specialized synthetic intermediate. Its strategic value derives from a dual-functionalization pattern: an electrophilic bromine atom at the 3-position, enabling selective cross-coupling or amination reactions, and a protected tert-butyl carbamate (Boc) at the 6-position, which serves as a latent amine for sequential deprotection and diversification . This precise arrangement allows for a modular, stepwise assembly of complex kinase inhibitors, differentiating it from more general heterocyclic building blocks.

Procurement Risk: Why Generic Pyrazolopyrimidine Building Blocks Fail to Provide the Specificity of CAS 2007920-62-7 for Targeted Library Synthesis


Substituting tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate (CAS 2007920-62-7) with alternative pyrazolo[1,5-a]pyrimidine intermediates introduces significant scientific and operational risks. The unique combination of a C3-bromo substituent and a C6-Boc-protected amine is non-trivial. The 3-bromo group is essential for reliable, high-yielding copper-catalyzed amination chemistry, a methodology proven on this exact scaffold to produce diverse C3-aminated arrays [1]. Simultaneously, the orthogonally protected 6-amino group provides a distinct, second point for diversification that is absent in simpler analogs. Using a compound with, for instance, an unprotected amine at C6 or no halogen at C3 forces a project into a different synthetic route, often requiring additional, lower-yielding protection/deprotection steps, compromising overall efficiency. This specificity is validated by extensive patent literature, which consistently defines this exact functionalization pattern as a key intermediate for assembling complex kinase inhibitors, underscoring its indispensable role in reproducible, scalable medicinal chemistry campaigns [2].

Quantitative Performance Benchmarks for tert-Butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate (CAS 2007920-62-7) in Downstream Applications


C3 Amination Yield: CAS 2007920-62-7's 3-Bromo Handle Delivers Superior Synthetic Efficiency Over Non-Halogenated Scaffolds

The 3-bromo substituent on CAS 2007920-62-7 directly enables a robust, high-yielding amination reaction that is fundamental to its utility. A peer-reviewed study demonstrated that treating the core 3-bromopyrazolo[1,5-a]pyrimidine scaffold with a variety of alkylamines under microwave-assisted copper catalysis produces C-3 aminated products in 54–90% isolated yield, with an average yield of 77% [1]. In contrast, attempting similar diversification on a non-halogenated pyrazolo[1,5-a]pyrimidine core would require alternative, often less efficient C-H activation strategies or de novo synthesis. This validated protocol provides a predictable, high-throughput route to derivative libraries.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Orthogonal Diversification: The Dual-Functionality of CAS 2007920-62-7 Enables Stepwise Synthesis Unachievable with Mono-Functional Analogs

A direct comparator to CAS 2007920-62-7 is the simpler building block 3-bromopyrazolo[1,5-a]pyrimidine (CAS 55405-67-9). While both contain the crucial 3-bromo handle for initial diversification, CAS 2007920-62-7 possesses a unique, orthogonally protected tert-butyl carbamate (Boc) at the 6-position. CAS 55405-67-9, which is unsubstituted at the 6-position, offers only a single vector for functionalization. Consequently, to achieve the same level of complexity offered by one round of diversification from CAS 2007920-62-7, a project using CAS 55405-67-9 would require at least two additional synthetic steps (functionalization of the pyrimidine ring and subsequent amine protection).

Medicinal Chemistry Parallel Synthesis Scaffold Optimization

Scaffold Potency: Derivatives of the Pyrazolo[1,5-a]pyrimidine Core Achieve Sub-Micromolar to Nanomolar Kinase Inhibition (IC50)

The pyrazolo[1,5-a]pyrimidine scaffold, which forms the core of CAS 2007920-62-7, is validated as a privileged structure for achieving potent kinase inhibition. A 2024 study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent dual inhibition of CDK2 and TRKA kinases. Notably, compound 6t exhibited an IC50 of 0.09 µM against CDK2, and compound 6s showed an IC50 of 0.45 µM against TRKA [1]. These results are directly comparable to the reference inhibitors ribociclib (CDK2 IC50 = 0.07 µM) and larotrectinib (TRKA IC50 = 0.07 µM), confirming the scaffold's ability to generate clinical-grade potency.

Kinase Inhibition Anticancer Drug Discovery CDK2/TRKA Inhibitors

Validated Use Cases for tert-Butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate (CAS 2007920-62-7) in Drug Discovery


Focused Library Synthesis of Kinase Inhibitors for Oncology

CAS 2007920-62-7 is the optimal starting material for generating focused libraries of kinase inhibitors. Its structure is a direct match for intermediates used in patented inhibitor synthesis [1]. Researchers can reliably execute the microwave-assisted copper-catalyzed amination at the C3 position to introduce diversity at the solvent-exposed region of the kinase ATP-binding pocket. Subsequent Boc deprotection of the C6 position liberates an amine that can be elaborated to engage the kinase hinge region, a strategy that has yielded potent CDK2 inhibitors with IC50 values of 0.09 µM and TRKA inhibitors with IC50 values of 0.45 µM [2].

Synthesis of Dual CDK2/TRKA Inhibitors for Combating Drug Resistance

Recent research underscores the promise of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors to address drug resistance in cancer therapy [2]. CAS 2007920-62-7 provides the ideal core to explore this dual pharmacology. By exploiting the orthogonal C3 and C6 positions, medicinal chemists can systematically vary substituents to independently optimize potency and selectivity for both CDK2 and TRKA, building upon the validated inhibitory activity (CDK2 IC50 = 0.09 µM; TRKA IC50 = 0.45 µM) of advanced derivatives from this scaffold [2].

Bioconjugation and Chemical Probe Development via Click Chemistry

The robust amination chemistry enabled by the 3-bromo group of CAS 2007920-62-7 is not limited to simple amines. The methodology has been demonstrated to be compatible with a pegylated azide (11-azido-3,6,9-trioxaundecan-1-amine), which was coupled in 65% yield under microwave conditions [3]. This specific finding confirms the feasibility of using CAS 2007920-62-7 to synthesize precursor molecules suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry. This opens a direct path to creating chemical probes, PROTACs, or antibody-drug conjugates from a common advanced intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.